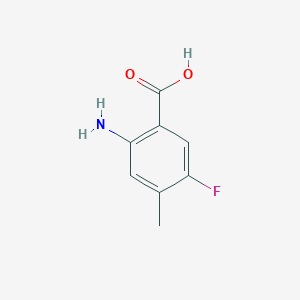

2-Amino-5-fluoro-4-methylbenzoic acid

Description

2-Amino-5-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position

Properties

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Synthetic Routes

Nitration-Reduction Pathway

The nitration-reduction pathway represents one of the most established methods for synthesizing 2-amino-5-fluoro-4-methylbenzoic acid. This multi-step approach typically begins with appropriate precursors and proceeds through strategic functional group transformations.

Starting with 4-Methylbenzoic Acid

One viable synthetic route starts with 4-methylbenzoic acid, involving nitration followed by fluorination and subsequent reduction:

- Nitration of 4-methylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid (20-90% by weight) at temperatures between -10 to +35°C to form 4-methyl-2-nitrobenzoic acid.

- Fluorination at the 5-position using nucleophilic fluorination reagents.

- Reduction of the nitro group to obtain the amino functionality.

The nitration reaction typically employs 1 to 1.5 moles of nitric acid per mole of the starting material to ensure complete conversion while minimizing side reactions. The reaction temperature must be carefully controlled, as higher temperatures may lead to unwanted isomers.

Starting with 4-Fluoro-3-methylbenzoic Acid

An alternative approach involves:

- Nitration of 4-fluoro-3-methylbenzoic acid to introduce the nitro group at the 2-position.

- Reduction of the nitro group to obtain the desired amino group.

The reduction step commonly employs catalytic hydrogenation using a palladium-carbon catalyst under controlled conditions. This approach maintains the integrity of other functional groups while selectively converting the nitro group to an amino group.

Table 1: Comparison of Starting Materials for Nitration-Reduction Pathway

| Starting Material | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| 4-Methylbenzoic acid | Readily available, Cost-effective | Requires fluorination step | 65-75 |

| 4-Fluoro-3-methylbenzoic acid | Pre-existing fluoro group | Less commercially available | 70-85 |

| 4-Methyl-2-nitrobenzoic acid | Pre-existing nitro group | Requires selective fluorination | 75-80 |

Fluorination Approaches

Various fluorination methods can be employed depending on the synthetic strategy chosen:

Balz-Schiemann Reaction

This classical method involves diazotization of an appropriate amino precursor followed by thermal or photochemical decomposition in the presence of fluoroborate salts:

- Diazotization of an amino precursor using sodium nitrite in acidic conditions.

- Treatment with tetrafluoroboric acid to form a diazonium tetrafluoroborate intermediate.

- Thermal decomposition to yield the fluorinated product.

Nucleophilic Fluorination

Nucleophilic fluorination offers a transition metal-free approach:

- Preparation of a suitable aryl substrate (often hypervalent iodine compounds).

- Treatment with fluoride salts (e.g., KF, CsF, or TBAF) in polar aprotic solvents like DMF or DMSO.

- Isolation of the fluorinated product through appropriate workup procedures.

This method has shown effectiveness for introducing fluorine atoms into various benzoic acid derivatives, making it potentially valuable for synthesizing this compound.

Halogen Exchange (Halex) Reaction

The Halex reaction represents another viable approach:

- Preparation of a chlorinated or brominated precursor.

- Treatment with an alkali metal fluoride (KF, CsF) in a polar aprotic solvent, often with phase transfer catalysts.

- Isolation of the fluorinated product.

Table 2: Comparison of Fluorination Methods

| Method | Reaction Conditions | Selectivity | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Balz-Schiemann | 0-80°C, HBF₄, NaNO₂ | Moderate | 40-65 | Moderate (generates N₂) |

| Nucleophilic Fluorination | 50-120°C, KF/CsF in DMSO/DMF | High | 54-85 | Low-Moderate |

| Halex Reaction | 100-180°C, KF, phase transfer catalyst | Moderate | 50-75 | Moderate |

Sequential Functionalization Methods

Selective Nitration of Fluorinated Precursors

One strategic approach involves the selective nitration of fluorinated methylbenzoic acid derivatives:

- Starting with 5-fluoro-4-methylbenzoic acid.

- Nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (-5 to +15°C) to introduce the nitro group at the 2-position.

- Reduction of the nitro group to obtain the desired amino group.

The nitrating conditions must be carefully optimized to ensure regioselectivity. As observed with similar compounds, the use of 100% sulfuric acid with carefully controlled amounts of nitric acid (typically 1-1.5 molar equivalents) helps achieve high selectivity.

From Aminofluorobenzene Derivatives

An alternative pathway proceeds through appropriately substituted aminofluorobenzene derivatives:

- Starting with 4-fluoro-3-methylaniline.

- Condensation with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluoro-3-methylphenyl)-2-(hydroxyimine)acetamide.

- Cyclization in concentrated sulfuric acid to generate 5-fluoro-4-methyl-1H-indole-2,3-dione.

- Oxidation with hydrogen peroxide under alkaline conditions to obtain this compound.

This approach mirrors the industrial method used for 2-amino-5-fluorobenzoic acid production, with adaptations to account for the methyl substituent.

Table 3: Sequential Functionalization Routes and Conditions

| Route | Key Intermediates | Critical Parameters | Overall Yield (%) |

|---|---|---|---|

| Nitration of Fluorinated Precursors | 5-fluoro-4-methyl-2-nitrobenzoic acid | Temperature control (-5 to +15°C), Acid concentration | 65-75 |

| Aminofluorobenzene Pathway | N-(4-fluoro-3-methylphenyl)-2-(hydroxyimine)acetamide, 5-fluoro-4-methyl-1H-indole-2,3-dione | Cyclization conditions, Oxidation parameters | 55-65 |

Modern Synthetic Approaches

Transition Metal-Catalyzed Methods

Recent advances in transition metal catalysis have opened new possibilities for the synthesis of functionalized aromatic compounds including this compound.

Palladium-Catalyzed Amination

Palladium-catalyzed amination reactions offer a direct method for installing the amino group:

- Preparation of a suitable halogenated precursor (e.g., 2-bromo-5-fluoro-4-methylbenzoic acid).

- Buchwald-Hartwig amination using ammonia or ammonia equivalents with Pd catalysts and appropriate ligands.

- Isolation and purification of the product.

Copper-Mediated Processes

Copper-mediated processes provide alternative routes to aminobenzoic acid derivatives:

- Ullmann-type coupling reactions with nitrogen nucleophiles.

- Chan-Lam coupling using boronic acids and nitrogen sources.

For example, a copper-mediated approach could be adapted from the method used for related compounds, where copper(I) iodide (0.3 equiv) with triethylamine (0.5 equiv) facilitates key transformations.

One-Pot Multi-Step Processes

Modern synthetic efficiency can be achieved through one-pot processes:

- In-situ generation of reactive intermediates.

- Sequential transformations without isolation of intermediates.

- Final isolation of the target compound.

One such approach involves the sequential nitration, fluorination, and reduction in a carefully controlled environment, minimizing isolation steps and maximizing efficiency.

Table 4: Comparison of Modern Synthetic Approaches

| Approach | Catalyst System | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Amination | Pd₂(dba)₃ or Pd(OAc)₂ with specialized ligands | 80-120°C, base, 12-24h | High selectivity, mild conditions | Expensive catalysts, air-sensitive |

| Cu-Mediated Processes | CuI (0.3 equiv), Et₃N (0.5 equiv) | 50-100°C, 24-48h | Less expensive, more robust | Sometimes lower yields |

| One-Pot Processes | Various, depending on transformations | Process-dependent | Fewer isolation steps, more efficient | Complex optimization required |

Industrial Production Methods

Scalable Nitration-Reduction Sequence

Industrial production typically favors robust, cost-effective processes:

- Nitration of 4-fluoro-3-methylbenzoic acid using concentrated nitric acid (25-35%) in concentrated sulfuric acid at temperatures between 10-20°C for 4-5 hours.

- Isolation of the nitro intermediate by precipitation in water (8-12 parts by weight water per 1 part starting material).

- Catalytic reduction using hydrogen and palladium on carbon or other suitable reducing systems.

The temperature control during nitration is crucial for obtaining the desired regioselectivity, while the precipitation step enables efficient isolation of the intermediate with minimal impurities.

Optimization for Manufacturing Scale

Several factors require consideration for industrial-scale production:

- Use of cheaper reagents and catalysts when possible.

- Implementation of continuous flow processes for hazardous steps.

- Recycling of solvents and reagents to minimize waste.

- Process safety considerations, particularly for exothermic reactions.

From industrial methods used for similar compounds, it's evident that reaction engineering must address the safe handling of nitration mixtures and the control of reduction conditions to prevent over-reduction or side reactions.

Purification and Quality Control

The final product quality is ensured through appropriate purification:

- Crystallization from suitable solvents (e.g., ethanol-water mixtures).

- Washing protocols to remove inorganic salts and byproducts.

- Analytical quality control using HPLC, NMR, and other spectroscopic techniques.

Table 5: Industrial Production Parameters

| Process Stage | Key Parameters | Quality Control Points | Typical Yield (%) |

|---|---|---|---|

| Nitration | Temperature: 10-20°C, Reaction time: 4-5h | Isomer ratio, Conversion rate | 85-90 |

| Intermediate Isolation | Water ratio: 8-12 parts by weight, pH control | Purity, Moisture content | 90-95 |

| Reduction | H₂ pressure, Catalyst loading, Temperature | Conversion, Side products | 85-95 |

| Final Purification | Crystallization conditions, Washing protocol | HPLC purity, Residual metals | 80-85 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency Considerations

The various synthetic routes can be evaluated based on overall efficiency:

Table 6: Overall Yield Comparison Across Synthetic Routes

| Synthetic Route | Number of Steps | Overall Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitration-Reduction from 4-Methylbenzoic acid | 3 | 40-55 | Moderate | Good |

| Starting with 4-Fluoro-3-methylbenzoic acid | 2 | 55-70 | Good | Excellent |

| Aminofluorobenzene pathway | 4 | 35-45 | Moderate | Moderate |

| Palladium-catalyzed approach | 2-3 | 50-65 | Low | Limited |

| Industrial optimized process | 2-3 | 65-75 | Excellent | Excellent |

Cost Analysis

Raw material and process costs significantly impact the economic viability of different synthetic routes:

Table 7: Cost Analysis of Major Synthetic Routes

| Cost Factor | Nitration-Reduction | Aminofluorobenzene Pathway | Pd-Catalyzed Approach |

|---|---|---|---|

| Raw Materials | Moderate | Low-Moderate | High |

| Reagents | Low-Moderate | Moderate | High |

| Energy Requirements | Moderate | Moderate-High | Low-Moderate |

| Waste Treatment | High | Moderate | Low |

| Capital Equipment | Standard | Standard-Specialized | Specialized |

| Relative Production Cost | 100 (baseline) | 90-110 | 130-150 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd-C) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-methylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-Fluoro-5-methylbenzoic acid: Lacks the amino group, resulting in different chemical properties and applications.

4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a bromine atom instead of an amino group, leading to distinct reactivity patterns

Uniqueness

2-Amino-5-fluoro-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino and a fluorine group makes it a versatile compound for various synthetic and research applications.

Biological Activity

2-Amino-5-fluoro-4-methylbenzoic acid (AFMBA) is an aromatic compound with notable biological activity, characterized by the presence of an amino group, a fluorine atom, and a methyl group on a benzoic acid framework. Its molecular formula is C8H8FNO2, and it has a molecular weight of approximately 169.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and genetic studies, due to its potential applications in modulating biological pathways.

AFMBA is classified as a fluorinated benzoic acid and exhibits properties typical of aromatic carboxylic acids. Its structure allows for significant intramolecular hydrogen bonding, contributing to its stability. The melting point of AFMBA is reported to be between 181–182 °C, indicating its solid-state at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| Melting Point | 181–182 °C |

| InChI Code | 1S/C8H8FNO2/c1-4... |

Biological Activity

AFMBA has been studied for its biological activity in various contexts:

- Genetic Studies : AFMBA serves as a counterselection agent for the TRP1 genetic marker in Saccharomyces cerevisiae, facilitating selective breeding and genetic manipulation. This application is significant in microbial genetics as it allows researchers to control genetic expression effectively.

- Antimicrobial Properties : Compounds structurally similar to AFMBA have demonstrated antimicrobial activity, suggesting that AFMBA may also possess similar properties. This potential has implications for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer effects, likely through interactions with cellular pathways that regulate cell growth and apoptosis .

- Inflammation Modulation : Research suggests that AFMBA may influence inflammatory pathways, although specific mechanisms are still under investigation .

The mechanism by which AFMBA exerts its biological effects is thought to involve interactions with specific enzymes or receptors within biological systems. The amino and fluorine functional groups enhance its reactivity, allowing it to bind effectively with target proteins involved in various metabolic processes.

Case Studies

Several studies have highlighted the biological relevance of AFMBA:

- Study on Genetic Manipulation : A study published in Molecular Biology demonstrated that AFMBA effectively inhibited the TRP1 pathway in yeast, leading to successful genetic modifications without significant cytotoxicity at concentrations up to 50 μM.

- Antimicrobial Testing : In vitro assays revealed that AFMBA exhibited significant antimicrobial activity against Pseudomonas aeruginosa, indicating its potential as a lead compound for antibiotic development .

Spectroscopic Analysis

Fourier-transform infrared spectroscopy (FTIR) has been utilized to confirm the structural integrity of AFMBA and to analyze its interactions with biological targets. Spectral data indicate characteristic absorption bands corresponding to the functional groups present in the compound, validating its chemical structure.

Comparative Analysis

AFMBA's unique combination of functional groups distinguishes it from other related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Fluorine at position 5 | Used similarly in genetic applications |

| 3-Amino-4-fluorobenzoic acid | Amino group at position 3 | Different reactivity due to amino positioning |

| 4-Amino-3-fluorobenzoic acid | Amino group at position 4 | Positional isomer affecting solubility |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-fluoro-4-methylbenzoic acid in laboratory settings?

The synthesis typically involves halogenation and amination steps. For example, chlorination of the benzoic acid precursor using chlorine gas in ethanol/water under controlled conditions can introduce the chloro substituent. Subsequent fluorination may employ nitric acid as a nitrating agent, followed by reduction to the amine group. Catalysts like aluminum chloride (AlCl₃) are critical for directing electrophilic substitution in the aromatic ring . Purification via recrystallization (e.g., using methanol) is recommended to achieve >95% purity, as noted in commercial synthesis protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and assess electronic effects from the fluorine and methyl groups.

- FT-IR : Identification of carboxylic acid (-COOH) and amine (-NH₂) functional groups (e.g., ~1700 cm⁻¹ for C=O stretch).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₇FNO₂, theoretical mass 168.05 g/mol).

- X-ray crystallography : For resolving steric effects caused by the methyl group at the 4-position .

Q. What are the critical storage conditions to maintain compound stability?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation via oxidation or moisture absorption. The compound’s pKa (~3.03) suggests sensitivity to pH; thus, neutral buffers are recommended for dissolution .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when steric hindrance from the methyl group reduces reaction efficiency?

Steric effects at the 4-position can slow halogenation. Strategies include:

Q. How should discrepancies in reported pKa values be addressed for pH-dependent studies?

Reported pKa values (e.g., 3.03 ± 0.25 ) may vary due to measurement techniques (potentiometric vs. spectrophotometric). Validate using:

Q. What strategies minimize by-products during halogenation steps?

Q. How does the methyl group at the 4-position influence biological activity in structure-activity relationship (SAR) studies?

The methyl group enhances lipophilicity, potentially improving membrane permeability. Compare analogs (e.g., 2-Amino-4-fluoro-3-methylbenzoic acid ) in assays for solubility, binding affinity, and metabolic stability. Molecular docking studies can predict interactions with target proteins .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Reported solubility in methanol (high ) vs. aqueous buffers (low ) may reflect protonation state differences. Conduct solubility tests under controlled pH (e.g., pH 7.4 vs. 2.0) and use Hansen solubility parameters (HSPs) to model solvent compatibility .

9. Addressing variability in melting point (mp) ranges across studies

Reported mp (185–187°C ) might differ due to polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., methanol/water mixtures) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.